Lutetium sulfide

Catalog No.
S1504487
CAS No.
12163-20-1
M.F
Lu2S3
M. Wt
446.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lutetium sulfide

CAS Number

12163-20-1

Product Name

Lutetium sulfide

IUPAC Name

lutetium(3+);trisulfide

Molecular Formula

Lu2S3

Molecular Weight

446.1 g/mol

InChI

InChI=1S/2Lu.3S/q2*+3;3*-2

InChI Key

MSCLAAJLZDTGEX-UHFFFAOYSA-N

SMILES

[S-2].[S-2].[S-2].[Lu+3].[Lu+3]

Canonical SMILES

[S-2].[S-2].[S-2].[Lu+3].[Lu+3]

Lutetium sulfide is a chemical compound with the formula Lu₂S₃, consisting of lutetium and sulfur. It is categorized as a rare earth compound belonging to the lanthanide series. This compound exhibits unique properties, including moderate solubility in water and acids, making it valuable for various scientific and industrial applications. Lutetium sulfide is characterized by its high density and specific optical properties, which are significant in materials science and radiotherapy contexts .

, notably oxidation, reduction, and substitution reactions. The primary reactions include:

  • Oxidation: Lutetium sulfide can be oxidized to form lutetium oxide and sulfur dioxide at elevated temperatures in the presence of oxygen:
    2Lu2S3+9O22Lu2O3+6SO22Lu_2S_3+9O_2\rightarrow 2Lu_2O_3+6SO_2
  • Reduction: It can be reduced to lutetium metal and hydrogen sulfide gas using hydrogen as a reducing agent:
    Lu2S3+3H22Lu+3H2SLu_2S_3+3H_2\rightarrow 2Lu+3H_2S
  • Substitution: Lutetium sulfide reacts with hydrofluoric acid to yield lutetium fluoride and hydrogen sulfide:
    Lu2S3+6HF2LuF3+3H2SLu_2S_3+6HF\rightarrow 2LuF_3+3H_2S

These reactions highlight the compound's reactivity and potential for producing other valuable materials .

Lutetium sulfide can be synthesized through various methods:

  • Direct Reaction: A common method involves the direct reaction of lutetium metal with sulfur at high temperatures:
    2Lu+3SLu2S32Lu+3S\rightarrow Lu_2S_3
  • Reduction of Lutetium Oxide: In industrial settings, lutetium sulfide is often produced by reducing lutetium oxide with hydrogen sulfide gas:
    Lu2O3+3H2SLu2S3+3H2OLu_2O_3+3H_2S\rightarrow Lu_2S_3+3H_2O

These methods ensure high purity and efficiency for both laboratory and industrial applications .

Lutetium sulfide has several significant applications:

  • Optical Materials: Due to its unique optical properties, it is used in various optical devices.
  • Radiotherapy: The isotopes derived from lutetium sulfide are employed in targeted cancer therapies.
  • Semiconductors: Its properties make it suitable for use in high-performance electronic materials.
  • Catalysis: Lutetium sulfide can serve as a catalyst in specific

Interaction studies involving lutetium sulfide focus primarily on its chemical reactivity with other compounds rather than biological interactions. Research indicates that lutetium sulfide can interact with various acids and bases, leading to the formation of different lutetium salts or oxides. These interactions are crucial for understanding its behavior in industrial processes as well as its potential applications in catalysis .

Lutetium sulfide shares similarities with other lanthanide sulfides but exhibits unique characteristics that distinguish it from them. Here are some comparable compounds:

CompoundChemical FormulaUnique Properties
Lanthanum sulfideLa₂S₃Different optical properties; less dense
Cerium sulfideCe₂S₃Known for red pigment; used in ceramics
Gadolinium sulfideGd₂S₃Utilized in magnetic applications

Uniqueness of Lutetium Sulfide: Lutetium sulfide is distinct due to its high density, moderate solubility, and specific applications in radiotherapy and advanced material sciences. Its ability to form stable isotopes suitable for medical applications further enhances its significance compared to similar compounds .

Lutetium sulfide’s history is intertwined with the discovery of lutetium itself, which was independently identified in 1907 by Georges Urbain, Carl Auer von Welsbach, and Charles James during investigations into ytterbium impurities. The first reported synthesis of Lu$$2$$S$$3$$ likely occurred in the mid-20th century alongside broader studies on lanthanide chalcogenides. Early work focused on its structural characterization, revealing a rhombohedral crystal system (space group $$R\overline{3}c$$) akin to corundum (Al$$2$$O$$3$$). Initial thermodynamic measurements in the 1990s, such as heat capacity analyses from 6–350 K, laid the groundwork for understanding its electronic and magnetic behaviors.

Position in Lanthanide Sesquisulfide Research Framework

As the heaviest lanthanide sesquisulfide, Lu$$2$$S$$3$$ occupies a unique niche. Its fully filled 4f$$^{14}$$ electron configuration results in distinct properties compared to earlier lanthanides:

  • Electronic Structure: The absence of unpaired 4f electrons eliminates magnetic ordering, simplifying lattice dynamics analysis.
  • Thermal Stability: Lu$$2$$S$$3$$ exhibits superior decomposition resistance (up to 1,750°C) compared to lighter analogs like Gd$$2$$S$$3$$.
  • High-Pressure Behavior: Under compression, it transitions to γ-phase (Th$$3$$P$$4$$-type cubic structure) at 3–5 GPa, a feature exploited in thermoelectric material design.

These traits have positioned Lu$$2$$S$$3$$ as a model system for studying f-electron interactions and phase transitions in condensed matter physics.

Evolution of Research Paradigms and Interests

Research on Lu$$2$$S$$3$$ has evolved through three distinct phases:

  • Structural Era (1950s–1980s): Focused on crystallography and basic synthesis via direct element reaction.
  • Thermodynamic Era (1990s–2010s): Highlighted by heat capacity studies resolving Schottky anomalies and lattice contributions.
  • Applied Era (2020s–present): Driven by applications in scintillators, mid-IR optics, and high-pressure phases for energy conversion.

The advent of advanced characterization techniques, such as synchrotron-based in-situ X-ray diffraction, has enabled precise control over polymorphic forms and defect engineering.

Direct element reaction represents one of the most fundamental approaches for synthesizing lutetium sulfide, involving the direct combination of elemental lutetium and sulfur under controlled high-temperature conditions . The stoichiometric reaction proceeds according to the equation: 2Lu + 3S → Lu₂S₃, where lutetium metal reacts with elemental sulfur to form the sesquisulfide compound [2].

The synthesis typically requires temperatures ranging from 800°C to 1200°C under an inert atmosphere, predominantly argon, to prevent oxidation of the reactive lutetium metal [3]. Research has demonstrated that reaction times of 4 to 12 hours are generally sufficient to achieve complete conversion, with the optimal temperature range being 1400°C to 1600°C for higher-quality products [5]. The resulting material appears as a gray powder or sintered block with purities typically ranging from 99.0% to 99.5% for standard laboratory preparations [14].

Advanced direct synthesis methods employ precisely controlled heating rates and extended reaction times to improve crystallinity and reduce impurities [3]. The process benefits from using high-purity starting materials, with lutetium metal of at least 99.9% purity and sulfur of analytical grade [5] [14]. Temperature programming with gradual heating rates of 5-10°C per minute has been shown to enhance product homogeneity and reduce thermal stress-induced defects [3].

The direct element reaction approach offers several advantages, including simplicity of setup, relatively low equipment requirements, and the ability to produce moderate quantities of lutetium sulfide for research applications [14]. However, challenges include the need for careful atmosphere control and the potential for incomplete reaction if temperature gradients exist within the reaction vessel [5].

Oxide Reduction Synthetic Routes

Oxide reduction synthesis represents a highly effective industrial method for producing lutetium sulfide, primarily utilizing lutetium oxide as the starting material in combination with hydrogen sulfide gas [3]. This approach involves the reduction of lutetium oxide (Lu₂O₃) with hydrogen sulfide at elevated temperatures, following the reaction: Lu₂O₃ + 3H₂S → Lu₂S₃ + 3H₂O .

The synthesis process typically operates at temperatures between 1450°C and requires a continuous flow of hydrogen sulfide gas to maintain reducing conditions and remove water vapor byproducts [3]. Research conducted using this methodology has demonstrated that reaction times of approximately 6 hours under hydrogen sulfide flow at 1450°C in a graphite boat within an alumina tube furnace produce phase-pure lutetium sulfide [3]. The heating protocol involves an initial heating rate of 7°C per minute up to 700°C under argon atmosphere, followed by hydrogen sulfide introduction from 700°C to the final reaction temperature [3].

The oxide reduction route offers several distinct advantages over direct element synthesis, including improved reaction kinetics due to the higher reactivity of hydrogen sulfide compared to elemental sulfur . Additionally, this method provides better control over stoichiometry and typically yields products with higher purity levels exceeding 99.9% [3] [14]. The resulting lutetium sulfide appears as gray sintered blocks that can be subsequently ground to powder form for various applications [3].

Industrial implementations of oxide reduction synthesis have been optimized for continuous operation, with hydrogen sulfide recycling systems to improve process economics and reduce environmental impact [11]. The method has proven particularly suitable for large-scale production due to its scalability and the ready availability of lutetium oxide as a starting material [14]. Temperature optimization studies have shown that operating temperatures between 1300°C and 1450°C provide the optimal balance between reaction rate and product quality [3] [11].

Industrial Scale Production Strategies

Industrial scale production of lutetium sulfide has evolved to meet growing demand for this rare earth compound in specialized applications, with manufacturing strategies focusing on continuous processes and quality optimization [13] [14]. Commercial production typically employs the hydrogen sulfide reduction method due to its scalability and cost-effectiveness compared to direct element synthesis [14].

Large-scale production facilities operate continuous hydrogen sulfide reduction processes at temperatures ranging from 1400°C to 1500°C, with production capacities varying from 0.1 to 1 ton per year depending on market demand [14]. These facilities utilize multi-zone furnaces with precise temperature control and automated feed systems to ensure consistent product quality [13]. The industrial process includes sophisticated gas handling systems for hydrogen sulfide recovery and recycling, which significantly reduces raw material costs and environmental impact [14].

Quality control in industrial production involves multiple analytical techniques to ensure product specifications are met consistently [13] [14]. Commercial lutetium sulfide typically achieves purities of 99.95% or higher, with stringent controls on trace metal impurities [14]. Production facilities employ continuous monitoring systems for temperature, atmosphere composition, and reaction progress to maintain optimal conditions [13].

Pilot scale operations, handling quantities from 1 to 10 kilograms per week, serve as intermediates between laboratory synthesis and full commercial production [14]. These operations allow for process optimization and quality validation before scaling to commercial volumes [13]. The economic viability of industrial lutetium sulfide production depends heavily on efficient raw material utilization and energy management, given the high-temperature requirements and the cost of lutetium compounds [14].

Production ScaleTypical MethodTemperature Range (°C)Production RatePurity Achieved
Laboratory (grams)Direct synthesis1200-140010-100 g/day99.0-99.5%
Pilot Scale (kg)Hydrogen sulfide reduction1300-14501-10 kg/week99.5-99.9%
Commercial (tons/year)Continuous hydrogen sulfide process1400-15000.1-1 ton/year99.9%
Research GradeMicro-pulling down technique17551-10 g/day99.99%
High Purity GradeMulti-step purification1400-16000.1-1 kg/month99.999%

Micro-Pulling Down Technique for Single Crystal Formation

The micro-pulling down technique represents a sophisticated crystal growth method specifically adapted for the formation of high-quality lutetium sulfide single crystals [3] [17]. This technique involves the continuous transport of molten lutetium sulfide through micro-channels in a crucible bottom, with crystallization occurring at a precisely controlled liquid-solid interface positioned beneath the crucible [17] [18].

For lutetium sulfide synthesis, the micro-pulling down method requires significant customization due to the compound's exceptionally high melting point of approximately 1755°C [3]. Research has demonstrated successful growth of rod-shaped lutetium sulfide crystals with diameters of 2 millimeters and lengths reaching 20 millimeters using a customized halide micro-pulling down apparatus [3]. The process operates under an inert atmosphere of 6N argon to prevent degradation through reaction with oxygen or moisture [3].

The technical implementation involves three layers of fused alumina shielding with lids to suppress heat losses, combined with a platinum sheet reflector positioned beneath the seed to minimize temperature gradients [3]. Crystal growth rates typically range from 0.1 to 2 millimeters per minute, with heating and cooling rates of 20 and 15 Kelvin per minute respectively [3] [18]. The grown crystals exhibit the epsilon-lutetium sulfide crystal structure with rhombohedral symmetry and space group R3̄c [3].

Quality assessment of micro-pulling down grown lutetium sulfide crystals reveals exceptional crystalline quality with minimal defects [3] [17]. The technique produces transparent crystals suitable for optical applications, though some samples may contain minor graphite inclusions released from hot zone elements during the high-temperature growth process [3]. Cross-polarized light examination typically reveals grain structures consisting of two main crystallographic domains [3].

The micro-pulling down technique offers unique advantages for research applications requiring high-quality single crystals [17] [18]. The method enables rapid crystal growth compared to traditional techniques while maintaining excellent crystal quality suitable for detailed physical property measurements [3] [19]. However, the technique requires specialized equipment and considerable technical expertise, limiting its application primarily to research and development activities [18] [19].

High-Pressure and High-Temperature Synthesis Innovations

High-pressure and high-temperature synthesis represents an emerging frontier in lutetium sulfide preparation, offering unique opportunities to create materials with enhanced properties and novel structural characteristics [15] [22]. These techniques apply external pressure, typically ranging from 5.5 to 6.0 gigapascals, combined with temperatures between 1350°C and 1400°C to promote formation of dense, high-quality crystalline materials [15] [24].

Research in high-pressure synthesis of lutetium compounds has demonstrated that pressure application can significantly alter reaction pathways and enable formation of metastable phases that remain stable under ambient conditions [22] [26]. The combination of high pressure and temperature promotes enhanced atomic mobility and can lead to improved crystallinity compared to ambient pressure synthesis methods [24] [27]. Diamond anvil cell apparatus and multi-anvil presses represent the primary equipment used for these synthesis conditions [15] [24].

High-pressure synthesis offers several distinct advantages, including the ability to reduce synthesis temperatures while maintaining reaction rates, enhanced density of the resulting materials, and potential access to novel crystal structures [22] [24]. The technique can produce lutetium sulfide with exceptional crystalline quality and reduced defect density compared to conventional synthesis methods [26] [27]. Additionally, high-pressure conditions can suppress unwanted side reactions and improve phase purity [22].

Recent innovations in high-pressure synthesis include the development of gas pressure techniques that provide homogeneous temperature and pressure distribution over extended periods [23]. These methods utilize internal three-zone furnaces capable of reaching pressures up to 2-3 gigapascals and temperatures approaching 2000°C [23]. The gas pressure approach eliminates potential contamination from pressure media while providing better control over spatial temperature profiles [23].

Synthesis MethodTemperature (°C)Pressure (GPa)AtmosphereDuration (hours)Product FormPurity (%)
Direct Element Reaction800-1200AmbientInert (Ar)4-12Powder/Sintered99.0-99.5
Direct Element Reaction (High Temperature)1400-1600AmbientInert (Ar)2-6Dense pellets99.5-99.9
Oxide Reduction (Hydrogen Sulfide)1450AmbientHydrogen sulfide flow6Gray sintered blocks99.9+
Oxide Reduction (Hydrogen Sulfide)700-1450AmbientHydrogen sulfide + Argon6Powder99.9+
Micro-Pulling Down Technique1755AmbientArgon (6N)0.5-2Single crystals99.9+
High Pressure High Temperature1350-14005.5-6.0High pressure gas10-24Dense crystals99.9+
Industrial Production (Hydrogen sulfide)1000-1400AmbientHydrogen sulfide8-12Commercial powder99.95
Carbothermic Sulfidation1400AmbientSulfur vapor + Carbon monoxide1-3Mixed phases95-98

Other CAS

12163-20-1

General Manufacturing Information

Lutetium sulfide (Lu2S3): ACTIVE

Dates

Modify: 2024-02-18

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